Resistance to Mitochondrial β-Oxidation
3-Thiatetradecanoic acid is resistant to mitochondrial β-oxidation, in stark contrast to its natural analog myristic acid which is rapidly catabolized via this pathway. This metabolic block is due to the sulfur atom substitution at the C-3 position, which fundamentally alters its intracellular processing and routes it toward peroxisomal oxidation [1]. While myristic acid serves as a readily oxidized energy substrate, 3-thiatetradecanoic acid acts as a non-β-oxidizable signaling molecule, inducing peroxisome proliferation and PPAR activation [2].
| Evidence Dimension | Susceptibility to mitochondrial β-oxidation |
|---|---|
| Target Compound Data | Resistant; cannot undergo initial step of β-oxidation due to sulfur at C-3 |
| Comparator Or Baseline | Myristic acid (14-carbon saturated fatty acid): Rapidly β-oxidized |
| Quantified Difference | Qualitative difference (metabolic block vs. normal oxidation) |
| Conditions | Isolated hepatocyte and in vivo rat models (class inference for 3-thia fatty acids) |
Why This Matters
This metabolic distinction is the foundational reason for the compound's unique biological activity, making it an essential tool for studying peroxisomal function and PPAR signaling independent of mitochondrial energy metabolism.
- [1] Skrede S, Bremer J, Berge RK, Rustan AC. The effects of alkylthioacetic acids (3-thia fatty acids) on fatty acid metabolism in isolated hepatocytes. Biochimica et Biophysica Acta. 1989;1005(3):270-276. DOI: 10.1016/0005-2760(89)90052-0. View Source
- [2] Berge RK, Aarsland A, Kryvi H, Bremer J, Aarsaether N. Alkylthioacetic acid (3-thia fatty acids) — a new group of non-β-oxidizable, peroxisome-inducing fatty acid analogues. I. A study on the structural requirements for proliferation of peroxisomes and mitochondria in rat liver. View Source
